molecular formula C7H16ClNO2 B13539680 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride

3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride

Cat. No.: B13539680
M. Wt: 181.66 g/mol
InChI Key: SRCLCEDIUWOGIE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazepane compounds.

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1,4-Oxazepan-6-ol hydrochloride: A similar compound with a different substitution pattern.

    3,3-Dimethyl-1,4-oxazepane: The parent compound without the hydrochloride group.

    3,3-Dimethyl-1,4-oxazepan-6-one: An oxidized derivative with a ketone functionality.

Uniqueness: 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

3,3-dimethyl-1,4-oxazepan-6-ol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)5-10-4-6(9)3-8-7;/h6,8-9H,3-5H2,1-2H3;1H

InChI Key

SRCLCEDIUWOGIE-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(CN1)O)C.Cl

Origin of Product

United States

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